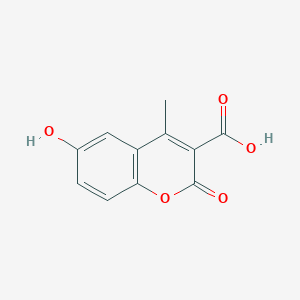

6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Vue d'ensemble

Description

6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used in herbal medicines since early ages

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 4-hydroxy-6-methyl-2H-chromen-2-one with aromatic aldehydes . Another method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles, utilizing green solvents and catalysts to minimize environmental impact. Methods such as the Pechmann reaction, which involves the condensation of phenols and β-keto esters in the presence of an acid catalyst, are commonly used . Homogeneous catalysts like concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride are employed in these reactions .

Analyse Des Réactions Chimiques

Types of Reactions

6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions, such as alkylation and acylation, are common for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

6-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid serves as a scaffold for developing new drugs targeting diseases related to oxidative stress and inflammation. Research indicates that compounds within the chromene family exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has been shown to inhibit the proliferation of human tumor cells by modulating cell cycle regulators and activating caspases, which are crucial for programmed cell death .

Antioxidant Properties

The compound exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Biological Studies

Mechanism of Action

Studies have focused on elucidating the mechanisms underlying the biological activities of this compound. It interacts with multiple molecular targets, inhibiting specific enzymes or receptors involved in disease pathways. Interaction studies typically employ techniques like molecular docking and binding affinity assays to optimize its pharmacological profiles .

Materials Science

Synthesis and Functionalization

The compound can be synthesized through various methods, including the Knoevenagel condensation reaction involving salicylaldehydes and malonic acid derivatives. The ability to functionalize this compound allows researchers to create derivatives with enhanced biological activities .

- Anticancer Activity Study : A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

- Antioxidant Efficacy : Research conducted on oxidative stress models demonstrated that this compound effectively reduced lipid peroxidation levels, showcasing its potential as a therapeutic agent in conditions characterized by oxidative damage .

- Synthesis Optimization : A recent synthesis optimization study reported yields of up to 82% for derivatives of this compound using various solvents and catalysts, illustrating its versatility in synthetic applications .

Mécanisme D'action

The mechanism of action of 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves targeting specific molecular pathways. For instance, it can inhibit enzymes like carbonic anhydrase IX, leading to intracellular accumulation of hydrogen ions, arresting the cell cycle at the G0/G1 phase, and promoting apoptosis . Additionally, it can induce ferroptosis, a form of programmed cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-hydroxy-6-methyl-2H-chromen-2-one: A precursor in the synthesis of 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid.

7-hydroxy-4-methyl-2-oxo-2H-chromene-6,8-diyl diethanone: Another coumarin derivative with similar biological activities.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct biological activities and make it a valuable compound for various applications in research and industry .

Activité Biologique

6-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the chromene family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a chromene core structure that includes hydroxyl and carboxylic acid functional groups. This unique structure contributes to its reactivity and biological activity, making it a versatile scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Anticancer Properties : Studies have shown that compounds within the chromene class, including this specific acid, exhibit potent anticancer activity against various cancer cell lines. For instance, it has been noted for its cytotoxic effects against human melanoma and glioblastoma cells.

- Antimicrobial Activity : It possesses antimicrobial properties, effective against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

- Antidiabetic Effects : Preliminary studies suggest potential antidiabetic activity, indicating its role in glucose metabolism regulation.

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. One notable method involves the Knoevenagel condensation reaction using salicylaldehyde and Meldrum’s acid under mild conditions, achieving high yields (up to 99%) with appropriate catalysts like sodium azide or potassium carbonate .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Cytotoxicity against melanoma and glioblastoma | |

| Antimicrobial | Effective against various bacterial strains | |

| Antidiabetic | Potential in glucose metabolism | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers tested its effects on MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells. The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.36 μM against MDA-MB-435 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.83 μM) .

Table 2: Comparison of IC50 Values

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Hydroxy-4-methyl... | MDA-MB-435 | 0.36 |

| Doxorubicin | MDA-MB-435 | 0.83 |

| 6-Hydroxyflavone | Various | Varies |

Propriétés

IUPAC Name |

6-hydroxy-4-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-5-7-4-6(12)2-3-8(7)16-11(15)9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKYXMFBKWCPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675428 | |

| Record name | 6-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435297-35-1 | |

| Record name | 6-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.